N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE
Overview
Description
N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[45]DECANE-4-CARBOXAMIDE is a complex organic compound that features a furan ring, a spirocyclic structure, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE typically involves multiple steps. One common route starts with the preparation of the furan-2-ylmethylamine, which is then reacted with a spirocyclic ketone under specific conditions to form the desired compound. The reaction conditions often include the use of a suitable solvent, such as toluene or dichloromethane, and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl group in the spirocyclic structure can be reduced to form alcohol derivatives.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions to form different amide derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the carbonyl group can produce alcohol derivatives .
Scientific Research Applications
N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The furan ring and carboxamide group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxamide: Similar in structure but lacks the spirocyclic component.
Spirocyclic ketones: Share the spirocyclic structure but differ in functional groups.
Furan derivatives: Compounds with a furan ring but different substituents.
Uniqueness
N-[(FURAN-2-YL)METHYL]-7,7-DIMETHYL-2-OXO-1,8-DIOXASPIRO[4.5]DECANE-4-CARBOXAMIDE is unique due to its combination of a furan ring, spirocyclic structure, and carboxamide group. This unique structure imparts specific chemical and biological properties that are not found in similar compounds .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-7,7-dimethyl-2-oxo-1,8-dioxaspiro[4.5]decane-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO5/c1-15(2)10-16(5-7-21-15)12(8-13(18)22-16)14(19)17-9-11-4-3-6-20-11/h3-4,6,12H,5,7-10H2,1-2H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLAKOMBACUERDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2(CCO1)C(CC(=O)O2)C(=O)NCC3=CC=CO3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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